1-(1-Methyl-1h-imidazol-2-yl)pentan-2-one
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Overview
Description
1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is an organic compound with the molecular formula C9H14N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile. The reaction mixture is stirred at room temperature overnight and monitored using thin-layer chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole-based alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-2-trichloroacetylimidazole: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
1-Methyl-2-hydroxymethylimidazole:
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and versatility in various applications .
Properties
IUPAC Name |
1-(1-methylimidazol-2-yl)pentan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-8(12)7-9-10-5-6-11(9)2/h5-6H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHXMMUIQCVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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